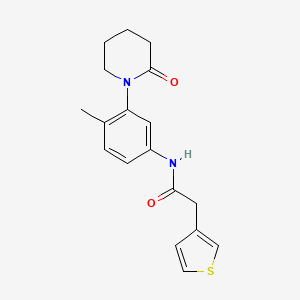

N-(5-fluoro-1H-indazol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-fluoro-1H-indazol-3-yl)acetamide” is a compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound that is a part of many natural products and marketed drugs . It has been found to have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of indazole-containing compounds has been a subject of interest due to their broad range of chemical and biological properties . Various synthetic approaches have been developed, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Molecular Structure Analysis

Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indazole-containing compounds have been found to show a broad range of chemical reactions due to their diverse biological activities . They have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Antibacterial Activity

A study demonstrated the synthesis and evaluation of isoxazolinyl oxazolidinones, where derivatives structurally related to N-(5-fluoro-1H-indazol-3-yl)acetamide showed significant in vitro antibacterial activity against resistant strains of both Gram-positive and Gram-negative bacteria. This highlights the potential of this compound analogs in addressing antibiotic resistance (Varshney et al., 2009).

Antitumor Activity

Research into the synthesis, characterization, and antitumor activity of glycine derivatives containing 5-fluorouracil, an analog related to this compound, revealed these compounds exhibit antitumor effects in vitro. Such findings suggest the potential of this compound derivatives in cancer treatment (Lan Yun-jun, 2011).

Antimicrobial and Antifungal Activity

A green ultrasound synthesis approach was utilized to create 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, a process relevant to the synthesis and functionalization of this compound. These compounds exhibited promising antimicrobial and antifungal activities, showcasing the compound's potential application in developing new antimicrobial agents (Rezki, 2016).

Click Chemistry Applications

The role of this compound derivatives in click chemistry, particularly in drug discovery, is noteworthy. Click chemistry principles, involving reliable and practical chemical transformations, can be applied to synthesize and modify such compounds for various bioconjugation reactions and the development of new drugs (Kolb et al., 2003).

Synthesis and Molecular Docking

The synthesis of novel derivatives and their evaluation for biological activities such as anticonvulsant effects underscores the chemical versatility of this compound. Molecular docking studies further reveal the potential interactions of these derivatives with biological targets, providing a foundation for rational drug design (Mehta et al., 2019).

将来の方向性

The future directions for “N-(5-fluoro-1H-indazol-3-yl)acetamide” and similar compounds could involve further exploration of their medicinal properties for the treatment of various pathological conditions . There is a great importance of heterocyclic ring containing drugs , and thus, these compounds could be potential candidates for the development of novel drugs .

作用機序

Target of Action

The primary target of N-(5-fluoro-1H-indazol-3-yl)acetamide is the RIP2 kinase . RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines .

Mode of Action

This compound interacts with its target, RIP2 kinase, inhibiting its activity . This inhibition disrupts the downstream signaling that leads to the production of inflammatory cytokines .

Biochemical Pathways

The compound affects the NOD1 and NOD2 signaling pathways . These pathways are involved in the innate immune response, and their activation leads to the production of inflammatory cytokines. By inhibiting RIP2 kinase, this compound disrupts these pathways, potentially reducing inflammation .

Result of Action

The inhibition of RIP2 kinase by this compound disrupts the production of inflammatory cytokines . This disruption can potentially lead to a reduction in inflammation, which could be beneficial in the treatment of conditions characterized by excessive inflammation .

生化学分析

Biochemical Properties

The biochemical properties of N-(5-fluoro-1H-indazol-3-yl)acetamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules . The compound has been found to interact with a variety of biomolecules, influencing their function and contributing to various biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . This also includes any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

N-(5-fluoro-1H-indazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-5(14)11-9-7-4-6(10)2-3-8(7)12-13-9/h2-4H,1H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLVUNKKKOMRMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC2=C1C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2762160.png)

![2-(2,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762161.png)

![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2762162.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2762163.png)

![N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide](/img/structure/B2762169.png)

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoethanone](/img/structure/B2762171.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one](/img/structure/B2762176.png)